Cas no 104997-49-1 (Ethyl 2-bromoquinoline-4-carboxylate)

Ethyl 2-bromoquinoline-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromoquinoline-4-carboxylate
-
- MDL: MFCD03553688
- インチ: 1S/C12H10BrNO2/c1-2-16-12(15)9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
- InChIKey: IQJKYCHWBUYDMK-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(=O)OCC)=C2C=CC=CC2=N1
計算された属性
- せいみつぶんしりょう: 278.98949g/mol
- どういたいしつりょう: 278.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 39.2
Ethyl 2-bromoquinoline-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM260920-1g |
Ethyl 2-bromoquinoline-4-carboxylate |
104997-49-1 | 97% | 1g |
$175 | 2022-06-14 | |
Enamine | EN300-339727-10g |
ethyl 2-bromoquinoline-4-carboxylate |
104997-49-1 | 10g |
$3131.0 | 2023-09-03 | ||
Enamine | EN300-339727-5.0g |
ethyl 2-bromoquinoline-4-carboxylate |
104997-49-1 | 95.0% | 5.0g |
$2110.0 | 2025-03-18 | |
Alichem | A189007857-10g |
Ethyl 2-bromoquinoline-4-carboxylate |
104997-49-1 | 97% | 10g |
$1055.25 | 2023-09-04 | |
Alichem | A189007857-25g |
Ethyl 2-bromoquinoline-4-carboxylate |
104997-49-1 | 97% | 25g |
$2082.36 | 2023-09-04 | |
Enamine | EN300-339727-0.1g |
ethyl 2-bromoquinoline-4-carboxylate |
104997-49-1 | 95.0% | 0.1g |
$640.0 | 2025-03-18 | |
Enamine | EN300-339727-1.0g |
ethyl 2-bromoquinoline-4-carboxylate |
104997-49-1 | 95.0% | 1.0g |
$728.0 | 2025-03-18 | |
Enamine | EN300-339727-1g |
ethyl 2-bromoquinoline-4-carboxylate |
104997-49-1 | 1g |
$728.0 | 2023-09-03 | ||
Enamine | EN300-339727-5g |
ethyl 2-bromoquinoline-4-carboxylate |
104997-49-1 | 5g |
$2110.0 | 2023-09-03 | ||
Enamine | EN300-339727-0.25g |
ethyl 2-bromoquinoline-4-carboxylate |
104997-49-1 | 95.0% | 0.25g |
$670.0 | 2025-03-18 |
Ethyl 2-bromoquinoline-4-carboxylate 関連文献
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
Ethyl 2-bromoquinoline-4-carboxylateに関する追加情報
Recent Advances in the Application of Ethyl 2-bromoquinoline-4-carboxylate (CAS: 104997-49-1) in Chemical Biology and Pharmaceutical Research
Ethyl 2-bromoquinoline-4-carboxylate (CAS: 104997-49-1) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its quinoline core and reactive bromo and ester functional groups, serves as a key building block for the synthesis of various biologically active molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 2-bromoquinoline-4-carboxylate as a precursor for the synthesis of quinoline-based kinase inhibitors. The researchers employed palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 2-position, yielding compounds with potent inhibitory activity against EGFR and VEGFR-2 kinases. These findings highlight the compound's potential in targeted cancer therapy development.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the modification of Ethyl 2-bromoquinoline-4-carboxylate to create novel quinolone derivatives with enhanced antibacterial activity against drug-resistant strains. The study revealed that strategic functionalization of the quinoline core could overcome common resistance mechanisms while maintaining favorable pharmacokinetic properties.
From a synthetic chemistry perspective, advances in transition metal-catalyzed reactions have expanded the utility of Ethyl 2-bromoquinoline-4-carboxylate. A 2023 Nature Communications article detailed a novel copper-catalyzed amination protocol that enables efficient conversion of the bromo group to various amine functionalities, significantly broadening the scope of accessible derivatives for biological evaluation.
Ongoing research continues to explore the pharmacological potential of derivatives stemming from this compound. Current investigations focus on structure-activity relationship studies to optimize target selectivity and reduce off-target effects. The compound's versatility makes it particularly valuable for fragment-based drug design approaches, where its core structure serves as a scaffold for building more complex molecules with improved drug-like properties.
As research progresses, Ethyl 2-bromoquinoline-4-carboxylate maintains its position as an important tool in medicinal chemistry. Its combination of synthetic accessibility and structural features that are conducive to biological activity make it a valuable asset in the discovery and development of new therapeutic agents. Future directions may include exploration of its use in PROTAC design and other emerging drug discovery paradigms.
104997-49-1 (Ethyl 2-bromoquinoline-4-carboxylate) 関連製品
- 618092-70-9(2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine)
- 54398-84-4(3-amino-5-methylcyclohex-2-en-1-one)
- 20300-61-2(6,8-Dichloro-2H-chromen-2-one)
- 1361886-96-5(4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde)
- 1352527-65-1(1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl)
- 1593701-91-7(2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine)
- 1804857-39-3(3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride)
- 1353952-08-5(N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride)
- 1341322-71-1(2-(2,4-Dimethylphenyl)-2,2-difluoroacetic acid)
- 2320466-12-2(N'-(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide)




